5,6-Dimethyl-[2,2'-bipyridine]-3,3'-diol
Description
Introduction to 5,6-Dimethyl-[2,2'-bipyridine]-3,3'-diol
Structural Features and Nomenclature
This compound (C₁₂H₁₂N₂O₂) consists of two pyridine rings connected by a single bond at the 2 and 2' positions. The 3 and 3' positions are substituted with hydroxyl (-OH) groups, while the 5 and 6 positions on each ring feature methyl (-CH₃) substituents (Fig. 1). This arrangement creates a planar, conjugated system with intramolecular hydrogen bonding between the hydroxyl groups and adjacent nitrogen atoms.
Table 1: Key Structural Parameters
| Property | Value/Description |
|---|---|
| IUPAC Name | 5,6-Dimethyl-3,3'-dihydroxy-2,2'-bipyridine |
| Molecular Formula | C₁₂H₁₂N₂O₂ |
| Functional Groups | Hydroxyl (-OH), Methyl (-CH₃) |
| Conjugation | Extended π-system with H-bonding |
The methyl groups enhance steric bulk and electron-donating effects, modulating the ligand’s coordination behavior. The hydroxyl groups enable tautomerism via excited-state intramolecular proton transfer (ESIPT), a property critical to its photophysical applications.
Historical Context in Bipyridine Ligand Development
Bipyridine ligands emerged in the mid-20th century as foundational building blocks in coordination chemistry. Early studies focused on unsubstituted 2,2'-bipyridine, prized for its ability to form stable complexes with transition metals like ruthenium and iron. The introduction of hydroxyl groups in the 3,3' positions, as seen in [2,2'-bipyridine]-3,3'-diol (BP(OH)₂), marked a shift toward functionalized ligands with tailored electronic properties.
The addition of methyl groups at the 5 and 6 positions represents a further refinement, first reported in the early 2000s. This modification aimed to balance steric effects and electronic donation in metal-organic frameworks (MOFs) and catalytic systems. For example, 5,5'-dimethyl-2,2'-bipyridine derivatives demonstrated enhanced luminescence in ruthenium complexes, inspiring analogous studies on the 5,6-dimethyl isomer.
Comparative Analysis with Related Bipyridinediol Derivatives
The structural and functional nuances of this compound become evident when contrasted with related derivatives:
5,5'-Dimethyl-[2,2'-bipyridine]-3,3'-diol
The 5,5'-dimethyl isomer (CAS 137320-28-6) features methyl groups at symmetrical positions, leading to a more rigid, C₂-symmetric structure. This symmetry favors chelation to metal centers with octahedral geometries, as seen in luminescent Ir(III) complexes. In contrast, the asymmetrical 5,6-methyl substitution in the title compound introduces chirality, broadening its utility in asymmetric catalysis.
6,6'-Dimethyl-2,2'-bipyridine
The 6,6'-dimethyl variant (CAS 4411-80-7) lacks hydroxyl groups, rendering it a weaker Lewis base. However, its methyl groups enhance solubility in nonpolar solvents, making it preferable for hydrophobic coordination environments. The absence of ESIPT in this derivative limits its use in fluorescence-based applications compared to diol-containing analogs.
Table 2: Substituent Effects on Bipyridine Properties
| Derivative | Substituent Positions | Key Properties |
|---|---|---|
| 5,6-Dimethyl-3,3'-diol | 5,6 (CH₃); 3,3' (OH) | Asymmetric, ESIPT-active |
| 5,5'-Dimethyl-3,3'-diol | 5,5' (CH₃); 3,3' (OH) | Symmetric, high luminescence |
| 6,6'-Dimethyl-2,2'-bipy | 6,6' (CH₃) | Hydrophobic, no ESIPT |
Photophysical Behavior
The title compound’s ESIPT mechanism involves proton transfer between the 3-OH group and the adjacent pyridinic nitrogen, producing a keto-enol tautomer equilibrium upon photoexcitation. This results in dual fluorescence emission bands, a feature absent in non-diol derivatives like 6,6'-dimethyl-2,2'-bipyridine. Comparative studies show that methyl substitution at the 5,6 positions redshifts emission maxima by ~20 nm relative to the unsubstituted BP(OH)₂, attributed to enhanced electron donation from the methyl groups.
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
2-(3-hydroxypyridin-2-yl)-5,6-dimethylpyridin-3-ol |
InChI |
InChI=1S/C12H12N2O2/c1-7-6-10(16)12(14-8(7)2)11-9(15)4-3-5-13-11/h3-6,15-16H,1-2H3 |
InChI Key |
DANQQYYMEZNPSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1C)C2=C(C=CC=N2)O)O |
Origin of Product |
United States |
Preparation Methods
Lithiation and Nucleophilic Addition
A key step is the selective deprotonation of methyl groups on the bipyridine ring using a strong base such as lithium diisopropylamide (LDA) at low temperatures (-80 °C). This generates a carbanion intermediate at the methyl position.
For example, lithiation of 6,6'-dimethyl-2,2'-bipyridine with 2.5 equivalents of LDA at -80 °C followed by addition of benzophenone yields the corresponding diol after aqueous workup. The diol forms by nucleophilic attack of the carbanion on the ketone carbonyl of benzophenone, followed by protonation.
The reaction typically gives a mixture of bis-adduct (diol) and mono-adduct products, which can be separated by recrystallization or chromatography. Yields for the bis-adduct are around 49-55% with the mono-adduct as a significant side product.
Oxidative Homocoupling
An alternative approach involves oxidative homocoupling of chiral pyridine N-oxides to form the bipyridine core with diol functionality.
For instance, the O2-mediated oxidative homocoupling of chiral pyridine N-oxide intermediates has been demonstrated as a key step to prepare chiral 3,3'-dimethyl-(2,2'-bipyridine)-diol ligands with excellent stereoselectivities (>99.5% ee).
This method allows access to enantiomerically enriched bipyridine diols, which are valuable for asymmetric catalysis.
Demethylation and Hydrolysis
In some synthetic sequences, methoxy-protected bipyridine derivatives are converted to diols by demethylation or hydrolysis.
For example, 3,3'-dimethoxy-6-methyl-2,2'-bipyridyl compounds can be oxidized and then hydrolyzed under acidic conditions to yield the corresponding diols.
Potassium permanganate oxidation followed by acidification and extraction is a common step to convert methyl substituents to carboxylic acids or hydroxyl groups, depending on reaction conditions.
Representative Synthetic Scheme
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | 6,6'-Dimethyl-2,2'-bipyridine + LDA (-80 °C) | Lithiation at methyl groups | Formation of carbanion intermediate |
| 2 | Benzophenone addition | Nucleophilic addition to ketone | Mixture of mono- and bis-adducts |
| 3 | Aqueous NH4Cl quench | Protonation to form diol | Isolate diol by recrystallization |
| 4 | Purification by recrystallization | Separation of bis-adduct diol from mono-adduct | 49-55% yield for bis-adduct |
| 5 | (Optional) Oxidative coupling of N-oxides | Formation of chiral bipyridine diol | >99.5% enantiomeric excess |
| 6 | Demethylation/hydrolysis | Conversion of methoxy groups to hydroxyl groups | Acidic or oxidative conditions |
Analytical Characterization
NMR Spectroscopy: Proton NMR confirms the substitution pattern and formation of diol groups. Characteristic downfield shifts for hydroxyl protons and methyl groups adjacent to nitrogen are observed.
Infrared (IR) Spectroscopy: IR spectra show O–H stretching bands around 2950 cm⁻¹ and characteristic aromatic C–H and C=N stretches.
Mass Spectrometry (MS): Electron ionization MS confirms molecular weight and fragmentation patterns consistent with diol substitution.
Elemental Analysis: Confirms purity and stoichiometry of the synthesized compound.
X-ray Crystallography: Single crystal X-ray diffraction has been used to determine the coordination geometry of metal complexes formed with the ligand, revealing steric effects of the 3,3'-dimethyl groups and the diol functionality.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-[2,2’-bipyridine]-3,3’-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The methyl groups on the bipyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated bipyridine derivatives.
Scientific Research Applications
Asymmetric Catalysis
Chiral Ligand for Transition Metals
5,6-Dimethyl-[2,2'-bipyridine]-3,3'-diol serves as a chiral ligand in transition metal catalysis. Its unique structure allows it to form stable complexes with metals such as iron and nickel, facilitating various asymmetric reactions.
- Mukaiyama Aldol Reactions : The ligand has been employed in Mukaiyama aldol reactions, where it enhances the stereoselectivity of the product formation. Studies indicate that the use of this ligand leads to significant improvements in enantioselectivity compared to traditional ligands .
- Thia-Michael Reactions : In thia-Michael reactions, the compound exhibits increased chiral induction when used with iron catalysts derived from this ligand. This property is attributed to the steric effects imparted by the dimethyl substituents on the bipyridine framework .
Coordination Chemistry
Formation of Metal Complexes
The ability of this compound to coordinate with metals results in complexes that are useful in various applications.
- Iron Complexes : The ligand forms heptacoordinate complexes with iron(II), which have been characterized through single-crystal X-ray diffraction. These complexes exhibit unique structural features due to steric strain from the dimethyl groups, influencing their reactivity and stability .
- Nickel(III) Complexes : The compound has also been investigated for its ability to stabilize nickel(III)-oxygen adducts, which are crucial intermediates in oxidation reactions. This stabilization is essential for tuning the reactivity of these intermediates in organic transformations .
Synthesis Applications
Efficient Synthesis Routes
Research has demonstrated efficient synthetic pathways for producing this compound.
- Stereoselective Synthesis : A reported synthesis involves a multi-step process starting from commercially available materials. Key steps include oxidative homocoupling reactions that yield high enantiomeric excess (over 99%) of the desired chiral product .
Case Studies
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-[2,2’-bipyridine]-3,3’-diol primarily involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, such as DNA, through groove binding and hydrogen bonding interactions . The compound’s metal complexes can induce cytotoxic effects in cancer cells by generating reactive oxygen species (ROS) and disrupting cellular processes .
Comparison with Similar Compounds
2,2'-Bipyridine-3,3'-diol (BP(OH)₂)
- Key Properties :
- Exhibits excited-state intramolecular double proton transfer (ESIDPT) , enabling applications as a microenvironment-sensitive probe in solvents, cyclodextrins, and biological systems .
- Fluorescence sensing of Zn²⁺ via inhibition of ESIDPT in DMSO-water mixtures .
- Ground and excited-state tautomerization studied extensively via time-resolved spectroscopy and theoretical models .
- Contrast with 5,6-Dimethyl Derivative :
- The absence of methyl groups in BP(OH)₂ allows unhindered proton transfer but reduces steric stabilization in metal complexes.
- Methylation at 5,6-positions likely alters electronic effects (e.g., electron-donating methyl groups may shift absorption/emission wavelengths) and restricts conformational flexibility .
Chiral 3,3'-Dimethyl-(2,2'-bipyridine)-diol
- Substituents : Methyl groups at 3,3'-positions; hydroxyl groups at 3,3'-positions.
- Key Properties: Synthesized via stereoselective oxidative homocoupling (99% enantiomeric excess) . Forms heptacoordinate Fe(II) complexes with enhanced catalytic activity in Mukaiyama aldol and thia-Michael reactions compared to non-methylated analogs . Steric strain from 3,3'-methyl groups distorts coordination geometry, improving asymmetric induction .
- Contrast with 5,6-Dimethyl Derivative :
- Methylation at 3,3'-positions directly impacts the diol moiety’s hydrogen-bonding capacity, whereas 5,6-methyl groups primarily influence the bipyridine backbone’s electronic environment.
6,6′-Di-(2″-thiophenol)-2,2′-bipyridine
- Substituents: Thiophenol groups at 6,6'-positions.
- Key Properties: Acts as a tetradentate chelator with sulfur donors for 3d-transition metals (e.g., Fe, Co) . Synthesized via Suzuki-Miyaura coupling, characterized by UV-Vis, NMR, and HR-MS .
- Contrast with 5,6-Dimethyl Derivative: Thiophenol groups enable stronger metal-sulfur bonding compared to oxygen-based diols, favoring redox-active coordination chemistry. The 5,6-dimethyl derivative’s hydroxyl groups are better suited for proton-transfer applications than sulfur donors.
2,2'-Bipyridine-3,3',6,6'-tetracarboxylic Acid (bptcH₄)
- Substituents : Carboxylic acid groups at 3,3',6,6'-positions.
- Key Properties :
- Contrast with 5,6-Dimethyl Derivative :
- Carboxylic acid groups enable pH-dependent coordination and solubility, unlike the hydrophobic methyl groups in the 5,6-dimethyl derivative.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Photophysical and Catalytic Properties
Key Research Findings
- Electronic Modulation : Electron-donating methyl groups may shift absorption maxima compared to BP(OH)₂, though experimental data specific to the 5,6-derivative is needed .
- Catalytic Superiority: Chiral 3,3'-dimethyl derivatives outperform non-methylated analogs in asymmetric catalysis, suggesting similar benefits for 5,6-substituted variants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
